JAK3 Inhibitory Activity: Negative Control Versus Active Inhibitors WHI-P154 and WHI-P131
JAK3 Inhibitor, Negative Control (CAS 153437-07-1) exhibits minimal JAK3 inhibitory activity (IC₅₀ > 300 µM), in contrast to the active inhibitor WHI-P154 which potently inhibits JAK3 with an IC₅₀ of 1.8 µM . The intermediate inhibitor WHI-P131 shows JAK3 inhibition ranging from 9.1 µM (human) to 78 µM (mouse) . This >167-fold difference in JAK3 inhibition between the negative control and WHI-P154 ensures that CAS 153437-07-1 does not confound experiments intended to attribute observed effects specifically to JAK3 blockade.
| Evidence Dimension | JAK3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | > 300 µM |
| Comparator Or Baseline | WHI-P154: 1.8 µM; WHI-P131: 9.1 µM (human), 78 µM (mouse) |
| Quantified Difference | >167-fold higher IC₅₀ than WHI-P154; >33-fold higher IC₅₀ than human WHI-P131 |
| Conditions | In vitro kinase assay, recombinant JAK3 protein |
Why This Matters
This quantitative difference validates CAS 153437-07-1 as the only structurally matched quinazoline that can serve as an inert comparator in JAK3 inhibitor studies, whereas WHI-P154 and WHI-P131 would actively suppress JAK3 activity and invalidate negative control conclusions.
